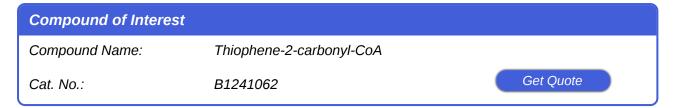


# Kinetic Showdown: Unveiling the Impact of Mutation on Acyl-CoA Carboxylase Specificity

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A detailed comparison of wild-type and mutant propionyl-CoA carboxylase reveals critical determinants of substrate selection, offering valuable insights for enzyme engineering and drug development.

In the intricate world of cellular metabolism, the precise functioning of enzymes is paramount. Acyl-CoA carboxylases (ACCases) are a vital class of enzymes that catalyze the irreversible carboxylation of short-chain acyl-CoAs, a key step in fatty acid and polyketide biosynthesis. Understanding the molecular basis of their substrate specificity is crucial for both fundamental research and the development of novel therapeutics. This guide provides a comparative kinetic analysis of the wild-type propionyl-CoA carboxylase (PCC) from Streptomyces coelicolor and its site-directed mutants, with a focus on the D422 residue, which plays a pivotal role in substrate recognition.

# Data Presentation: A Quantitative Look at Catalytic Efficiency

The kinetic parameters of wild-type PCC and its mutants were determined using various acyl-CoA substrates. The data, summarized in the table below, clearly illustrate how single amino acid substitutions in the  $\beta$  subunit (PccB) can dramatically alter the enzyme's substrate preference and catalytic efficiency.



Enzyme	Substrate	Vmax (µmol/min/mg)	Km (μM)	kcat/Km (M <sup>-1</sup> s <sup>-1</sup> )
Wild-type PccB	Acetyl-CoA	No activity	-	-
Propionyl-CoA	10.5 ± 0.5	290 ± 30	6.0 x 10 <sup>5</sup>	
Butyryl-CoA	8.2 ± 0.4	180 ± 20	7.6 x 10 <sup>5</sup>	_
D422A Mutant	Acetyl-CoA	No activity	-	-
Propionyl-CoA	7.5 ± 0.3	350 ± 40	3.6 x 10 <sup>5</sup>	
Butyryl-CoA	9.1 ± 0.5	150 ± 15	1.0 x 10 <sup>6</sup>	_
D422I Mutant	Acetyl-CoA	5.1 ± 0.3	1200 ± 150	7.1 x 10 <sup>4</sup>
Propionyl-CoA	9.8 ± 0.6	450 ± 50	3.6 x 10 <sup>5</sup>	
Butyryl-CoA	6.5 ± 0.4	250 ± 30	4.3 x 10 <sup>5</sup>	_

# Experimental Protocols: The Methodology Behind the Data

The following sections detail the key experimental procedures used to generate the comparative kinetic data.

## **Site-Directed Mutagenesis**

The D422 mutations in the pccB gene were introduced using the QuikChange Site-Directed Mutagenesis Kit.[1] The template for mutagenesis was a pET28 vector containing the wild-type pccB gene.[1] Mutagenic primers, typically 30 nucleotides in length with the desired mutation in the center, were used to amplify the plasmid. The successful introduction of the mutations was confirmed by DNA sequencing.[1]

## **Protein Expression and Purification**

The wild-type and mutant PccB proteins were expressed in E. coli BL21(DE3) cells.[1] Protein expression was induced with 0.1 mM isopropyl  $\beta$ -D-1-thiogalactopyranoside (IPTG) when the



cell culture reached an optical density at 600 nm (A600) of approximately 0.8.[1] The His6-tagged proteins were then purified from the cell lysate using affinity chromatography.[1]

## **Coupled Enzyme Assay for Kinetic Analysis**

The kinetic parameters of the wild-type and mutant enzymes were determined using a coupled spectrophotometric assay.[1] This assay measures the rate of ATP hydrolysis, which is coupled to the carboxylation of the acyl-CoA substrate. The production of ADP is linked to the oxidation of NADH, which can be monitored by the decrease in absorbance at 340 nm.[1]

The assay mixture (1 ml) contained:

- 100 mM potassium phosphate buffer (pH 7.6)
- 5 mM MgCl<sub>2</sub>
- 3 mM ATP
- 50 mM NaHCO₃
- 0.2 mM NADH
- 0.5 mM phosphoenolpyruvate
- 5 units of pyruvate kinase
- 10 units of lactate dehydrogenase
- 0.3 mg/ml bovine serum albumin (BSA)
- Varying concentrations of acetyl-CoA, propionyl-CoA, or butyryl-CoA

The reaction was initiated by the addition of the purified enzyme components (the  $\alpha$  subunit AccA2 and the wild-type or mutant  $\beta$  subunit PccB).[1] The rate of NADH oxidation was measured, and the kinetic constants (Vmax and Km) were determined by fitting the data to the Michaelis-Menten equation.[1]

# Visualizing the Workflow and Enzymatic Reaction

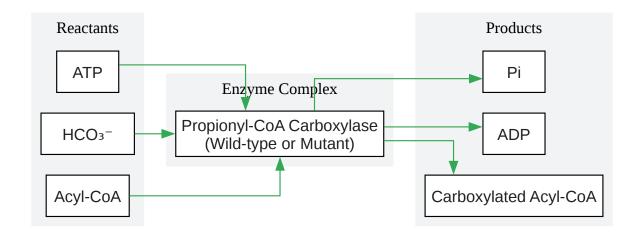


To better illustrate the experimental process and the enzymatic reaction, the following diagrams were generated using Graphviz.



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Caption: Experimental workflow for kinetic comparison.



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Caption: The reaction catalyzed by Acyl-CoA Carboxylase.

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### References

- 1. Crystal Structures and Mutational Analyses of Acyl-CoA Carboxylase β Subunit of Streptomyces coelicolor - PMC [pmc.ncbi.nlm.nih.gov]
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